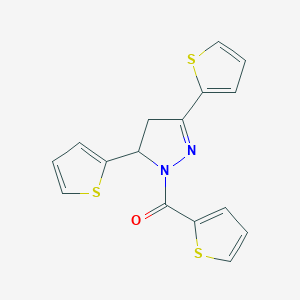

![molecular formula C17H18N4O5S4 B2382392 N-(6-sulfamoylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide CAS No. 899731-99-8](/img/structure/B2382392.png)

N-(6-sulfamoylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

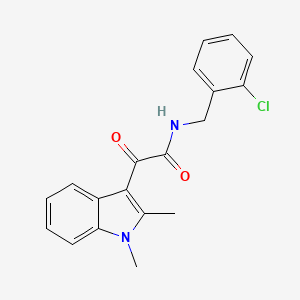

“N-(6-sulfamoylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide” is a chemical compound that is part of the benzothiazole sulfonamides family . Benzothiazole sulfonamides are synthesized from simple commercially available building blocks, such as benzo[d]thiazole-2-thiol and primary and secondary amines .

Synthesis Analysis

The synthesis of benzothiazole sulfonamides starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or via a S-oxidation/S-F bond formation/SuFEx approach . The labile N-H bond in N-monoalkylated BT-sulfonamides further allowed the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole sulfonamides include S oxidation/S-N coupling, S-N coupling/S-oxidation, and S-oxidation/S-F bond formation/SuFEx . These reactions are used to connect the building blocks of the compound .Scientific Research Applications

Nonlinear Optical (NLO) Properties

The synthesis of N-(thiazol-2-yl)piperidine-2,6-dione derivatives from glutaric acid and various 2-amino thiazoles yields a unique series of compounds . Two out of the five newly synthesized compounds display strong NLO properties. These properties are essential for applications in optical devices, such as frequency conversion, laser modulation, and optical switching.

Anti-Cancer Activity

Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine have been synthesized and evaluated for their cytotoxicity. These compounds exhibit anti-cancer activity against various cancer cell lines, including Colo205, U937, MCF7, and A549 . Their potential as anti-cancer agents warrants further investigation.

Cyclohexanecarboxamide Derivatives

A series of benzothiazole derivatives, including N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides, have been studied. These compounds may have applications in drug discovery, particularly in the field of cyclohexanecarboxamide-based therapeutics .

Crystallography and Conformational Control

The characterization of N-(thiazol-2-yl)piperidine-2,6-dione derivatives using X-ray crystallography provides valuable insights into their molecular structures. Compounds with non-centrosymmetric space groups exhibit larger band gaps and enhanced SHG properties. Additionally, the distinctive S⋯O interactions contribute significantly to the conformational control of the crystal’s geometry .

UV Spectroscopy

UV spectroscopy has been employed to confirm the second harmonic generation (SHG) phenomenon in these compounds. Understanding their UV absorption properties is crucial for optimizing their performance in nonlinear optical applications .

properties

IUPAC Name |

N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O5S4/c18-29(23,24)12-3-4-13-14(10-12)28-17(19-13)20-16(22)11-5-7-21(8-6-11)30(25,26)15-2-1-9-27-15/h1-4,9-11H,5-8H2,(H2,18,23,24)(H,19,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDINJVDREBWLAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N)S(=O)(=O)C4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O5S4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-sulfamoylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-dimethylphenyl)-5-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![(E)-4-(Dimethylamino)-1-[2-(1,5-dimethylpyrazol-4-yl)pyrrolidin-1-yl]but-2-en-1-one](/img/structure/B2382319.png)

![2-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}-2-hydroxyacetic acid](/img/structure/B2382321.png)

![3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide](/img/structure/B2382326.png)

![(E)-N-[2-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-2-phenylethenesulfonamide](/img/structure/B2382327.png)

![N-[1-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)ethyl]prop-2-enamide](/img/structure/B2382328.png)

![2-[1-(2-chloro-6-methylpyridin-3-yl)-N-methylformamido]-N-(3-ethynylphenyl)acetamide](/img/structure/B2382329.png)

![2-[Dimethylphosphorylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid](/img/structure/B2382332.png)